1,3-Dibenzyl-2-(4-ethoxyphenyl)imidazolidine
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Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
Research has explored the synthesis of substituted imidazolidine derivatives, including structures similar to 1,3-Dibenzyl-2-(4-ethoxyphenyl)imidazolidine, for their potential anti-inflammatory, analgesic, and antiulcer activities. These studies demonstrate the compounds' significant biological activities and their superior gastrointestinal safety profiles compared to standard drugs, suggesting their potential as therapeutic agents (Husain et al., 2013).
Optical Resolution and Catalysis
The optical resolution of related imidazolidine compounds has been studied for their utility as chiral frameworks in catalytic asymmetric Michael reactions. This indicates the chemical versatility and catalytic potential of imidazolidine derivatives, including the synthesis of complex organic molecules (Ryoda et al., 2008).
DNA Binding Studies
Imidazolidine derivatives have been analyzed for their DNA binding affinity, which is critical for understanding their mechanism of action as potential anti-cancer drugs. These studies highlight the compounds' varied binding strengths to DNA, providing insights into their pharmacological potential (Shah et al., 2013).
Molecular Properties and Toxicity Evaluation
Further research into substituted imidazolidine derivatives has focused on their molecular properties, toxicity, and biological evaluation, seeking potent anti-inflammatory agents. These studies not only evaluate the biological activities but also examine the compounds' safety profiles, indicating their potential for development into new pharmaceuticals (Husain et al., 2015).
Antimicrobial Activities
Investigations into imidazolidine derivatives have also included their synthesis and evaluation for antimicrobial activities. These compounds show promise as antimicrobial agents against a variety of pathogens, underscoring the potential utility of imidazolidine derivatives in developing new antimicrobial therapies (Badige et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
1,3-dibenzyl-2-(4-ethoxyphenyl)imidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-2-28-24-15-13-23(14-16-24)25-26(19-21-9-5-3-6-10-21)17-18-27(25)20-22-11-7-4-8-12-22/h3-16,25H,2,17-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQWLPGTJVYUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.